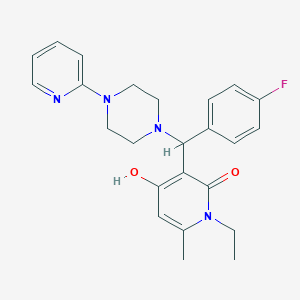

![molecular formula C25H33N7O B2525227 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 1021094-12-1](/img/structure/B2525227.png)

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

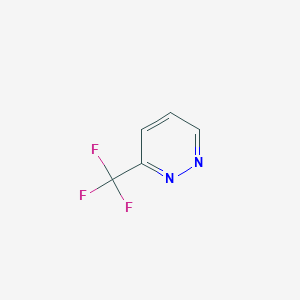

The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a derivative of pyrazolo[3,4-d]pyrimidin, which is a core structure found in various pharmacologically active compounds. The pyrazolo[3,4-d]pyrimidine scaffold is known for its potential in medicinal chemistry, particularly in the development of compounds with anti-inflammatory properties . The presence of a benzylpiperazine moiety suggests potential central nervous system activity, as piperazine derivatives are often explored for such effects.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves the cyclization of N-substituted pyrazoles. For instance, an intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine can yield a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Although the specific synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of piperidine as a catalyst or solvent in the cyclization steps.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused bicyclic ring system that includes a pyrazole ring joined to a pyrimidine ring. This structure is often modified with various substituents to enhance biological activity or to modulate physicochemical properties. The benzylpiperazine moiety in the compound of interest is likely to influence its binding affinity to biological targets due to its size, flexibility, and potential for interactions with receptor sites .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including cycloadditions. For example, N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones can be converted into isoxazolines and isoxazoles through [3+2] cycloaddition with arylnitrile oxides . These reactions are typically regiospecific and can be used to introduce additional functional groups or to construct more complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds generally exhibit good solubility in organic solvents, which is beneficial for their synthesis and purification . The presence of multiple nitrogen atoms in the core structure also suggests potential for hydrogen bonding, which could affect their solubility in aqueous media and their interactions with biological targets. The benzylpiperazine group may contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied for their synthesis and biological activities. These compounds are synthesized through various chemical reactions and evaluated for their potential as insecticidal, antimicrobial, and anticancer agents.

Insecticidal Activity : Certain heterocycles incorporating pyrazolo[3,4-d]pyrimidine moieties have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. These studies involve the development of novel compounds with potential for agricultural applications, demonstrating the role of such derivatives in pest management strategies (Fadda et al., 2017).

Anticancer and Anti-inflammatory Agents : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anticancer properties. Research into these compounds includes the synthesis of novel derivatives and their biological evaluation against cancer cell lines, highlighting their potential in cancer therapy. Additionally, some derivatives have been investigated for their anti-inflammatory properties, offering insights into their therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity : The synthesis and antimicrobial evaluation of new pyrazolo[3,4-d]pyrimidine derivatives showcase their potential as antimicrobial agents. These compounds are tested against various bacterial strains, indicating their significance in developing new treatments for bacterial infections (Abunada et al., 2008).

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is currently unknown. The compound belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Mode of Action

It’s known that molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O/c33-23(16-20-6-4-5-7-20)26-10-11-32-25-22(17-29-32)24(27-19-28-25)31-14-12-30(13-15-31)18-21-8-2-1-3-9-21/h1-3,8-9,17,19-20H,4-7,10-16,18H2,(H,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMAYUPFKKCEGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)